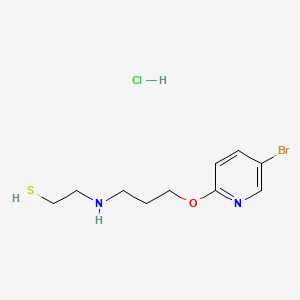
Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride is a complex organic compound with a molecular formula of C12H20BrClN2OS This compound is known for its unique structure, which includes a brominated pyridine ring and an ethanethiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 2-pyridinol, is brominated using bromine in the presence of a suitable solvent to form 5-bromo-2-pyridinol.
Etherification: The brominated pyridinol is then reacted with 3-chloropropanol in the presence of a base to form 5-bromo-2-pyridyloxypropyl chloride.
Amination: The resulting compound is then reacted with ethanethiol in the presence of a base to form the desired product, Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the general principles of organic synthesis, such as maintaining reaction conditions and purity, are applicable.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The brominated pyridine ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Limited use due to its specialized nature, but it can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes and proteins, potentially inhibiting their activity. The ethanethiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanethiol, 2-(3-(5-chloro-2-pyridyloxy)propyl)amino-, hydrochloride: Similar structure but with a chlorine atom instead of bromine.
Ethanethiol, 2-(3-(5-fluoro-2-pyridyloxy)propyl)amino-, hydrochloride: Similar structure but with a fluorine atom instead of bromine.
Ethanethiol, 2-(3-(5-iodo-2-pyridyloxy)propyl)amino-, hydrochloride: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride lies in its brominated pyridine ring, which can provide distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for specific research applications where bromine’s properties are desired.
Eigenschaften
CAS-Nummer |
41287-47-2 |
|---|---|
Molekularformel |
C10H16BrClN2OS |
Molekulargewicht |
327.67 g/mol |
IUPAC-Name |
2-[3-(5-bromopyridin-2-yl)oxypropylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C10H15BrN2OS.ClH/c11-9-2-3-10(13-8-9)14-6-1-4-12-5-7-15;/h2-3,8,12,15H,1,4-7H2;1H |
InChI-Schlüssel |
RLWXDHRFFALFFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Br)OCCCNCCS.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4-dimethyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14665523.png)
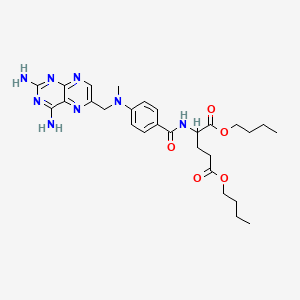

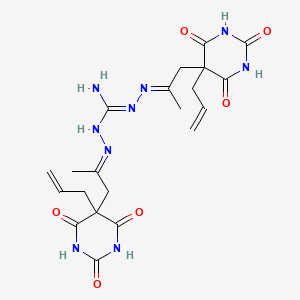
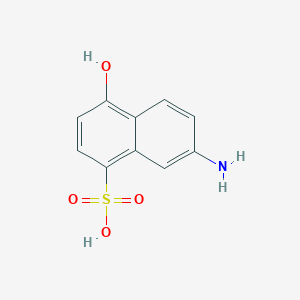
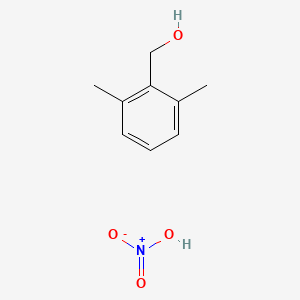
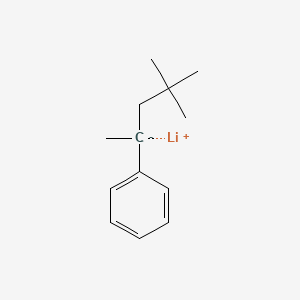


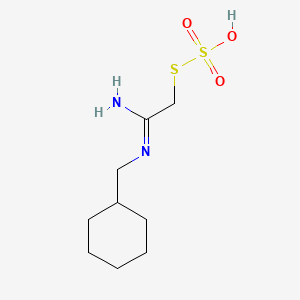
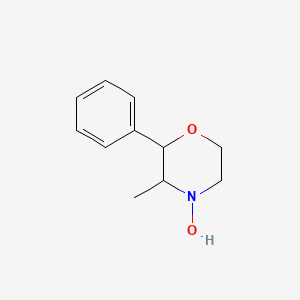
![6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14665602.png)
